Prasterone enanthate Prasterone enanthate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11022616
InChI: InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3
SMILES: CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Molecular Formula: C26H40O3
Molecular Weight: 400.6 g/mol

Prasterone enanthate

CAS No.:

Cat. No.: VC11022616

Molecular Formula: C26H40O3

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Prasterone enanthate -

Specification

Molecular Formula C26H40O3
Molecular Weight 400.6 g/mol
IUPAC Name (10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate
Standard InChI InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3
Standard InChI Key HHENOUDBWKNPAB-UHFFFAOYSA-N
SMILES CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Canonical SMILES CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Prasterone enanthate (C₂₆H₄₀O₃), systematically named (3β)-17-oxoandrost-5-en-3-yl heptanoate, is a lipophilic ester derivative of the endogenous steroid dehydroepiandrosterone (DHEA). The compound's molecular architecture features a 17-ketoandrostane core esterified at the 3β-hydroxyl position with enanthic acid (heptanoic acid), conferring enhanced lipid solubility compared to native DHEA . This structural modification significantly alters the compound's physicochemical properties and pharmacokinetic profile, as detailed in Table 1.

Table 1: Physicochemical Properties of Prasterone Enanthate

PropertyValue
Molecular Weight400.594 g/mol
Exact Mass400.297760 Da
Density1.1 ± 0.1 g/cm³
Boiling Point497.9 ± 45.0 °C
Flash Point211.4 ± 28.8 °C
Vapor Pressure0.0 ± 1.3 mmHg at 25°C
LogP6.93
Refractive Index1.529

The ester linkage at C3 position creates a prodrug that requires enzymatic hydrolysis in vivo to release active DHEA and heptanoic acid . This structural feature enables sustained release characteristics when administered via intramuscular injection, with the enanthate moiety serving as a biodegradable depot modifier.

Pharmacological Profile and Mechanism of Action

Endocrine Activity

As a precursor steroid, prasterone enanthate exhibits pleiotropic hormonal effects through its conversion to active metabolites in peripheral tissues. Following hydrolysis to DHEA, the compound undergoes intracrine metabolism to both androgenic (testosterone, dihydrotestosterone) and estrogenic (estradiol, estrone) derivatives . This dual metabolic pathway enables tissue-specific hormone modulation:

  • Androgenic Effects: DHEA conversion to testosterone in adrenal and gonadal tissues produces mild androgen receptor agonism, contributing to libido enhancement and musculoskeletal maintenance .

  • Estrogenic Effects: Aromatization in adipose tissue and vaginal epithelium generates estradiol, alleviating genitourinary atrophy through estrogen receptor activation .

Neurosteroid Activity

Independent of classical steroid receptors, DHEA metabolites modulate GABA-A and NMDA receptor function, potentially explaining observed psychotropic benefits in menopausal women . This neuroactive property differentiates prasterone enanthate from pure estrogen therapies, offering potential advantages in mood stabilization and cognitive preservation.

Therapeutic Applications

Menopausal Hormone Therapy

The primary clinical application of prasterone enanthate resides in combination hormone therapy for menopausal symptom management. When formulated with estradiol valerate (marketed as Gynodian Depot), the compound addresses multiple dimensions of estrogen deficiency:

  • Vasomotor Symptoms: Estradiol component reduces hot flash frequency and severity

  • Urogenital Atrophy: Local DHEA conversion restores vaginal epithelial integrity

  • Sexual Dysfunction: Androgen-mediated improvement in libido and arousal

A 52-week open-label safety study demonstrated sustained efficacy, with 78% of participants reporting improved sexual function domains (lubrication, pain reduction) following chronic prasterone enanthate exposure .

Vulvovaginal Atrophy Management

Intramuscular administration achieves systemic effects, while intravaginal prasterone formulations (though distinct from the enanthate ester) have demonstrated direct mucosal benefits. Clinical trial data from 436 patients revealed:

  • 35.1% greater reduction in parabasal cells vs placebo (p < 0.0001)

  • 0.72 unit vaginal pH decrease (p < 0.0001)

  • 49% improvement in dyspareunia severity scores

Pharmacokinetics and Metabolism

Absorption and Distribution

Following intramuscular injection, prasterone enanthate displays prolonged release kinetics due to its lipophilic ester group. Key pharmacokinetic parameters include:

  • Tmax: 1-4 days post-injection

  • Cmax: ≈9 ng/mL DHEA equivalents

  • Half-life: 9 days (enanthate ester)

The extended elimination half-life enables monthly dosing regimens, with steady-state concentrations achieved after 3-4 administration cycles .

Metabolic Fate

Hepatic and plasma esterases cleave the enanthate moiety, yielding free DHEA and heptanoic acid. Subsequent biotransformation occurs via three primary pathways:

  • Sulfation: Hepatic conversion to DHEA-S (inactive storage form)

  • Reduction: 3β-HSD-mediated conversion to androstenediol

  • Aromatization: CYP19A1-dependent synthesis to estrogens

Notably, <5% of administered DHEA converts to active sex steroids, minimizing systemic hormonal fluctuations .

Manufacturing and Synthesis

Industrial-scale production employs stereoselective synthesis from androstane precursors. A patented bioreduction process (EP2999708B1) achieves high-purity DHEA production:

  • Androst-4-ene-3,17-dione substrate in methyltetrahydrofuran

  • Enzymatic reduction using Saccharomyces cerevisiae expressing 3β-HSD

  • Recrystallization from ethyl acetate/heptane (94.5% purity)

Esterification with enanthoyl chloride under Schotten-Baumann conditions yields prasterone enanthate . Current Good Manufacturing Practices (cGMP) require strict control of residual solvents and isomeric impurities to meet pharmacopeial standards.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator